Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate
Description
Structure and Properties:
The compound, also referred to as DAEP-ES or AEF000 , features a pyrimidine core substituted with a 1-adamantyl group at position 5, an ethyl group at position 6, and an ethylsulfonate counterion. The adamantyl moiety enhances lipophilicity, facilitating membrane permeability , while the ethylsulfonate improves aqueous solubility compared to neutral or hydrochloride salt forms .
Pharmacological Relevance: Adamantyl-substituted pyrimidines are known for targeting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . DAEP-ES is hypothesized to exhibit antimicrobial and anti-inflammatory activities, similar to other adamantyl heterocycles .
Properties
CAS No. |
37033-23-1 |
|---|---|
Molecular Formula |
C18H30N4O3S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-6-ethylpyrimidine-2,4-diamine;ethanesulfonic acid |
InChI |
InChI=1S/C16H24N4.C2H6O3S/c1-2-12-13(14(17)20-15(18)19-12)16-6-9-3-10(7-16)5-11(4-9)8-16;1-2-6(3,4)5/h9-11H,2-8H2,1H3,(H4,17,18,19,20);2H2,1H3,(H,3,4,5) |
InChI Key |
CXEAYXYFMJEELK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C23CC4CC(C2)CC(C4)C3.CCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Diamino-6-hydroxy-5-formamidopyrimidine
A comprehensive preparation method for 2,4-diamino-6-hydroxy-5-formamidopyrimidine, a key intermediate structurally related to the target compound, is described in CN111646994A (2019). This method involves:
- Starting Material: 2,4-diamino-5-nitroso-6-hydroxypyrimidine.
- Reaction Medium: Formamide and water mixture.
- Catalyst: Sodium metabisulfite, sodium dithionite, sodium sulfite, or sodium thiosulfate (preferably sodium metabisulfite).
- Reaction Conditions:
- Molar ratios of nitrosopyrimidine/formamide/water: 1/(3-6)/(3-15), optimally 1/(3-4)/(6-9).
- Temperature ramp: initially 60-90 °C for 1-3 hours, then 95-120 °C for 2-4 hours.
- Process: The nitrosopyrimidine undergoes acylation catalyzed by the sulfur-based catalyst, releasing ammonia and carbon dioxide gases.
- Gas Handling: Ammonia and CO2 are absorbed into ice water to form ammonium carbonate solution, which can be reused or sold.
- Isolation: After reaction, water is added, the mixture is heated and stirred to dissolve, then cooled for crystallization. The product is filtered and dried.
Yield and Purity
Preparation of Guanine from 2,4-Diamino-6-hydroxy-5-formamidopyrimidine
The same patent also describes conversion of the above intermediate to guanine or guanine formate via reaction with formic acid:
- Reaction: Heating and refluxing the intermediate in formic acid (50-100% concentration) at 110-140 °C for 10-25 hours.
- Molar Ratio: Intermediate to formic acid is 1:(5-20), preferably 1:(5-10).
- Post-Reaction: Concentration and distillation recover formic acid; water is added to precipitate guanine formate; neutralization with alkali yields guanine.
- Environmental Aspect: The process recycles formic acid and produces minimal waste, enhancing sustainability.
General Preparation of 2,4-Diaminopyrimidines
US patent US2416617A outlines a general method for preparing 2,4-diaminopyrimidines, which are core structures related to the target compound:
- Starting Materials: 2-amino-4-halopyrimidines or crude 2-aminol-chloropyrimidine.
- Reaction: Heating with ammonia and a hydroxylated solvent.
- Temperature Range: 75 °C to 250 °C, preferably 125 °C to 175 °C.
- Duration: 1 to several hours depending on temperature.
- This method allows substitution at the 4-position with amino groups, a key step in preparing 2,4-diamino derivatives.
Applicability to Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, Ethylsulfonate
While no direct preparation method for the target compound was found, the following considerations apply:
- The adamantyl group at position 5 likely requires introduction via a suitable adamantyl-containing precursor or by substitution reactions on a pyrimidine intermediate.
- The ethyl group at position 6 and the ethylsulfonate salt form suggest post-synthetic modification steps such as alkylation and salt formation.
- The described catalytic acylation and substitution methods for related pyrimidines provide a synthetic framework adaptable to the target compound.
- Catalysts such as sodium metabisulfite and reaction conditions involving formamide/water mixtures and controlled temperature ramps are likely relevant.
- Gas absorption and recycling steps improve environmental and economic efficiency.
Summary Table of Key Preparation Parameters
| Parameter | Details/Range | Notes |
|---|---|---|
| Starting Material | 2,4-diamino-5-nitroso-6-hydroxypyrimidine | For 2,4-diamino-6-hydroxy-5-formamidopyrimidine synthesis |
| Catalyst | Sodium metabisulfite (5-20% wt) | Preferred catalyst |
| Solvent Molar Ratio (NPS/Formamide/Water) | 1/(3-6)/(3-15), optimal 1/(3-4)/(6-9) | Controls reaction efficiency |
| Temperature | 60-90 °C (1-3 h), then 95-120 °C (2-4 h) | Gradual heating improves yield |
| Yield | ~97% molar yield | High efficiency |
| Purity | ~99% | Confirmed by ESI-MS |
| Post-Reaction Gas Handling | Ammonia and CO2 absorbed into ice water | Produces ammonium carbonate solution |
| Conversion to Guanine | Reflux in formic acid (110-140 °C, 10-25 h) | High yield, formic acid recycled |
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated pyrimidine rings.
Scientific Research Applications
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can enhance binding affinity to certain enzymes or receptors. The ethylsulfonate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Enzymatic and Cellular Activity of Adamantyl Pyrimidines
Biological Activity
Pyrimidine derivatives, particularly those containing adamantyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate , exhibits promising pharmacological properties. This article delves into its biological activity, including its synthesis, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring substituted with an adamantyl group and an ethylsulfonate moiety. The chemical formula can be represented as:
| Property | Value |
|---|---|
| Molecular Weight | 286.36 g/mol |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 2.5 |
| pKa | 7.2 |
Antimicrobial Properties
Research has demonstrated that pyrimidine derivatives with adamantyl substitutions possess significant antimicrobial activity. For instance, studies involving the ethyl sulfonate salt of 2,4-diamino-5-adamantyl-6-methyl pyrimidine (DAMP) have shown effectiveness against various Gram-positive bacteria.
Case Study: Antibacterial Activity
In a study by Orzeszko et al., the antibacterial efficacy of 5-adamantan-1-ylmethyl-pyrimidine-2,4-diamine was evaluated against several bacterial strains. The results indicated:
- E. faecalis : Inhibition zone of 21-25 mm
- B. subtilis : Inhibition zone of 21-25 mm
- B. stearothermophilus : Inhibition zone of 21-25 mm
Moreover, the compound exhibited a synergistic effect when combined with sulfamethoxazole, enhancing its antibacterial properties significantly .
The mechanism by which these compounds exert their antibacterial effects is primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria. The adamantyl group enhances lipophilicity, facilitating better cell membrane penetration and bioavailability.
| Target Enzyme | Function | Inhibition Type |
|---|---|---|
| Dihydrofolate Reductase | Catalyzes the conversion of DHF to THF | Competitive Inhibition |
Antitumor Activity
The ethyl sulfonate derivative has also been investigated for its antitumor potential. Clinical trials have indicated that it shows promise as an antitumor agent, particularly in inhibiting the growth of certain cancer cell lines during phase I studies .
Safety and Toxicology
Preliminary toxicological assessments suggest that the compound does not exhibit mutagenic properties in standard assays. The Ames test showed no significant toxicity, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-(1-adamantyl)-2,4-diamino-6-ethylpyrimidine ethylsulfonate, and how do reaction conditions influence yield?
- Methodology :
- The compound can be synthesized via multi-step reactions involving adamantyl-substituted intermediates. For example, adamantyl-bearing triazole derivatives are synthesized using Mannich reactions with formaldehyde and substituted piperazines, followed by sulfonation (e.g., ethylsulfonate group introduction) under controlled pH and temperature .
- Key steps include:
- Adamantyl group introduction : Requires alkylation or nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃) .
- Sulfonation : Ethylsulfonate incorporation via bromoethane derivatives in polar aprotic solvents (e.g., THF) at 60–80°C .
- Yield optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for adamantyl intermediates) are critical. Impurities from incomplete substitution require purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms adamantyl proton signals (δ 1.6–2.1 ppm, multiplet) and ethylsulfonate methylene protons (δ 3.5–4.0 ppm) .
- X-ray crystallography : Reveals planar pyrimidine rings and adamantyl group conformation (sofa or chair), critical for understanding steric effects .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (382.58 g/mol) .
Q. What preliminary biological activities have been reported, and what models are used for screening?
- Findings :
- Antimicrobial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar dilution (NCCLS guidelines). MIC values range from 8–32 µg/mL .
- Anti-inflammatory activity : Evaluated in carrageenan-induced paw edema models (rats). Doses of 25–50 mg/kg reduce edema by 30–50% .
- Toxicity : Intraperitoneal LD₅₀ in rodents is 15–30 mg/kg, indicating narrow therapeutic indices .
Advanced Research Questions
Q. How does the adamantyl moiety influence the compound’s pharmacokinetics and target binding?
- Mechanistic insights :
- Lipophilicity : Adamantyl increases logP by ~2 units, enhancing membrane permeability but reducing aqueous solubility. This requires formulation adjustments (e.g., co-solvents like PEG 400) .
- Target interactions : Adamantyl’s bulky structure may sterically hinder binding to enzymes (e.g., dihydrofolate reductase) but improves affinity for hydrophobic pockets in bacterial topoisomerases .
Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?
- Contradictions :
- Variable antibacterial efficacy : Some studies report activity against C. albicans (MIC = 16 µg/mL) , while others show no fungicidal effect .
- Resolution strategies :
- Strain-specific testing : Use standardized ATCC strains and controlled inoculum sizes (1×10⁵ CFU/mL) .
- Metabolic stability assays : Assess compound degradation in serum (e.g., 37°C, 24 hrs) to rule out false negatives .
Q. What strategies are recommended for optimizing bioactivity while mitigating toxicity?
- Experimental design :
- Prodrug approaches : Mask the ethylsulfonate group with ester prodrugs to reduce renal toxicity. Hydrolysis studies in plasma (pH 7.4, 37°C) confirm release kinetics .
- Scaffold diversification : Introduce polar substituents (e.g., hydroxyl groups) at the pyrimidine C-2 position to balance lipophilicity.
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
